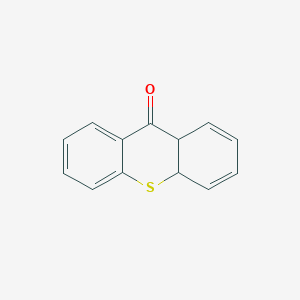

4aH-Thioxanthen-9(9aH)-one

Description

General Significance of Thioxanthenone Systems in Contemporary Organic Chemistry

Thioxanthenone systems, characterized by a dibenzo-γ-thiopyrone structure, are sulfur-containing heterocycles that have garnered considerable interest in medicinal chemistry and materials science. researchgate.net These compounds are recognized as bioisosteres of xanthones, a class of privileged structures found in natural products, which contributes to their diverse biological activities. researchgate.net In contemporary organic chemistry, thioxanthones are valued for their unique photophysical properties, including efficient light absorption and intersystem crossing, which is the ability to change spin state upon light absorption. This makes them valuable as photoinitiators in polymerization processes for coatings, inks, and 3D printing, as well as triplet sensitizers in photodynamic therapy and organic light-emitting diodes (OLEDs). smolecule.com

The thioxanthone scaffold is a key component in the development of therapeutic agents. researchgate.net Derivatives have been investigated for a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. researchgate.netontosight.ai Notably, some thioxanthones have shown the ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells, opening potential avenues for overcoming drug resistance in cancer treatment. researchgate.netsmolecule.com Furthermore, their interaction with biological targets such as dopamine (B1211576) and serotonin (B10506) receptors has led to their exploration in the treatment of psychiatric disorders. ontosight.ai

Historical Overview of Research Trajectories Pertaining to Thioxanthenone Scaffolds

The history of thioxanthone research dates back to the first synthesis of the parent compound, thioxanthone (also known as 9H-thioxanthen-9-one), in 1890. acs.org A significant milestone in the therapeutic application of thioxanthones was the introduction of Miracil D in 1945 as an antischistosomal agent, a drug used to treat schistosomiasis, a parasitic disease. researchgate.netsmolecule.com This marked the beginning of extensive research into the medicinal properties of thioxanthone derivatives.

Throughout the latter half of the 20th century and into the 21st, research has focused on synthesizing a wide array of thioxanthone derivatives and evaluating their biological activities. researchgate.net The 1970s saw thioxanthones being considered as drugs of choice for schistosomiasis. researchgate.net In recent decades, the focus has shifted towards more efficient and environmentally friendly synthetic methodologies. The research has also expanded to explore their potential as anticancer agents, with efforts aimed at enhancing antitumor activity while minimizing toxicity. researchgate.net The discovery of their role as dual inhibitors of P-glycoprotein and tumor cell growth represents a significant advancement in this area. researchgate.net

Academic Rationale for In-depth Investigation of 4aH-Thioxanthen-9(9aH)-one

The specific isomer, this compound, presents a unique subject for in-depth investigation due to the influence of its carbonyl group's position at the 9-position on its reactivity and photophysical properties compared to other thioxanthones. smolecule.com While much of the existing research has focused on the broader class of thioxanthenones, a detailed study of this particular isomer is crucial for a comprehensive understanding of the structure-activity relationships within this chemical family.

The rationale for its investigation is further supported by the diverse applications of the thioxanthenone core. Research into its specific synthesis, characterization, and reactivity can provide valuable insights for the design of new photoinitiators, materials for organic electronics, and novel therapeutic agents. For instance, understanding the specific photochemical pathways of this compound could lead to the development of more efficient photoinitiators or triplet sensitizers. Moreover, detailed knowledge of its chemical properties is essential for medicinal chemists aiming to design and synthesize new derivatives with enhanced biological activity and selectivity for targets such as cholinesterases and amyloid-β aggregation, which are relevant in the context of Alzheimer's disease. uniba.it The systematic study of this isomer contributes to the fundamental knowledge base of organic chemistry and can unlock new potential applications in various scientific fields.

Structure

3D Structure

Properties

Molecular Formula |

C13H10OS |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

4a,9a-dihydrothioxanthen-9-one |

InChI |

InChI=1S/C13H10OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-9,11H |

InChI Key |

KJGRUMQOTNUDBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3C=CC=CC3S2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 4ah Thioxanthen 9 9ah One

Retrosynthetic Disconnections and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the thioxanthenone core, several logical disconnections can be envisioned to guide the design of a synthetic route.

The most common retrosynthetic strategy involves two key disconnections of the central heterocyclic ring: the C-S bond and the C-C bond adjacent to the carbonyl group. This approach leads to two primary types of precursors:

A 2-mercaptobenzoic acid derivative (or its synthetic equivalent).

An activated aromatic ring that can undergo electrophilic substitution.

An alternative and increasingly powerful strategy involves the disconnection of two aryl-sulfur or aryl-carbon bonds, setting the stage for modern cross-coupling reactions. A particularly innovative approach developed recently utilizes thiourea (B124793) as a linchpin, where two aryne precursors are inserted into the C=S bond. chemistryviews.org This "double aryne insertion" strategy dramatically simplifies the precursor identification process, starting from readily available o-silylaryl triflates and a simple thiourea derivative. chemistryviews.org

The primary precursors identified through these analyses are summarized below:

| Precursor Type | Description | Common Examples |

| Thiophenol Derivative | Provides the sulfur atom and one of the aromatic rings. | Thiosalicylic acid |

| Aromatic Ring | The second aromatic ring, which undergoes reaction to form the tricyclic system. | Benzene (B151609), Toluene |

| Aryl Halide | Used in cross-coupling reactions to form C-S or C-C bonds. | 2-bromobenzoic acid, 2-iodothiophenol |

| Aryne Precursor | Highly reactive intermediates for cycloaddition or insertion reactions. | o-(Trimethylsilyl)aryl triflates |

| Thiourea | Acts as a source for both the sulfur atom and the carbonyl carbon equivalent. chemistryviews.org | N,N'-dimethylthiourea |

Evolution of Synthetic Pathways to the Thioxanthenone Core Structure

Building upon the foundational logic of retrosynthesis, a variety of synthetic methods have been developed to construct the thioxanthenone core. These methods range from classical cycloadditions to highly selective metal-catalyzed reactions.

Cycloaddition Reactions and Their Mechanistic Implications

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, offer a powerful method for constructing the thioxanthenone skeleton. libretexts.org Hetero-Diels-Alder reactions, a variant of the [4+2] cycloaddition, are particularly relevant. In this context, a sulfur-containing dienophile or a diene can be employed to build the central sulfur-containing ring.

For instance, an in situ generated thioaldehyde can react with a diene like cyclopentadiene (B3395910) in a highly selective endo-thio-Diels-Alder cycloaddition to afford bicyclic adducts that are precursors to the thioxanthenone system. nih.gov The reaction of α,β-unsaturated dithioesters with various dienophiles also leads to cycloadducts that can be further elaborated into the desired tricyclic structure. rsc.org These reactions are mechanistically significant as they often proceed with high stereocontrol, allowing for the precise installation of substituents on the newly formed ring.

A more recent and conceptually novel approach involves the double aryne insertion into the C=S bond of thiourea. chemistryviews.org This method can be viewed as a formal cycloaddition-hydrolysis sequence. The reaction proceeds by generating a highly reactive aryne from an o-silylaryl triflate, which then undergoes insertion into the thiourea C=S bond. A second aryne insertion follows, leading to a complex intermediate that, upon hydrolysis, yields the thioxanthenone product. This strategy is notable for its efficiency and ability to construct highly substituted thioxanthones from simple starting materials. chemistryviews.org

Catalytic Approaches in C-C and C-S Bond Formations

Modern organic synthesis heavily relies on catalytic methods to form chemical bonds with high efficiency and selectivity. The construction of the thioxanthenone core has benefited immensely from the development of transition metal and Lewis acid catalysis.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. thermofisher.comnih.gov Several named reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, have been adapted for the synthesis of thioxanthenone and its derivatives. mdpi.com

The Buchwald-Hartwig amination, more broadly applied to C-S bond formation, is a key strategy. For example, the synthesis of 2-(didodecylamino)-9H-thioxanthen-9-one has been accomplished via a palladium-catalyzed coupling of 2-bromo-9H-thioxanthen-9-one with didodecylamine. This demonstrates how a pre-formed thioxanthenone core can be functionalized, but the same catalytic systems can also be used to construct the core itself. A plausible route involves the palladium-catalyzed coupling of a 2-halobenzoic acid derivative with a thiophenol, followed by an intramolecular cyclization.

The general mechanism for these palladium-catalyzed cycles involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation (for Suzuki, etc.) or Ligand Exchange (for Buchwald-Hartwig): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The desired C-C or C-S bond is formed, and the palladium(0) catalyst is regenerated.

| Cross-Coupling Reaction | Catalyst/Ligand System (Example) | Bond Formed | Application in Thioxanthenone Synthesis |

| Buchwald-Hartwig Amination/Thiolation | Pd(OAc)₂, RuPhos, Cs₂CO₃ | C-S, C-N | Formation of the key aryl-sulfur bond or functionalization of the core. |

| Suzuki-Miyaura Coupling | Palladium catalysts | C-C | Coupling of a borylated arene with an aryl halide to build the carbon skeleton before cyclization. rhhz.net |

| Negishi Coupling | Palladium or Nickel catalysts | C-C | Coupling of an organozinc reagent with an aryl halide. mdpi.com |

The classic and still widely used method for the final ring closure to form the thioxanthenone tricycle is an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong Brønsted acid, such as concentrated sulfuric acid, or a Lewis acid. wikipedia.orgsamaterials.com

The general process starts with a 2-(phenylthio)benzoic acid derivative. In the presence of a Lewis acid like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), the carboxylic acid is activated, generating a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, followed by dehydration to yield the final tricyclic ketone.

Lewis acids play a crucial role by coordinating to the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the formation of the key acylium ion intermediate required for cyclization. This method is robust but can be limited by the functional group tolerance due to the harsh, acidic conditions required.

Radical-Initiated and Photochemical Synthetic Routes

Thioxanthone and its derivatives are well-known for their photochemical properties, often being used as photoinitiators or photocatalysts. acs.orgacs.orgresearchgate.net This inherent photoreactivity also extends to their synthesis. Photochemical methods provide an alternative to thermal reactions, often proceeding under mild conditions and accessing unique reaction pathways.

One approach involves the photochemical activation of precursors to induce cyclization. For example, photooxidative cyclization of substituted coumarins has been reported to form related xanthene structures, and similar strategies can be envisioned for thioxanthenones. researchgate.net A reported synthesis of thioxanthone involves the irradiation of thioxanthene (B1196266) with a blue LED lamp in the presence of an oxidant and a radical initiator, achieving a 99% yield. chemicalbook.com This reaction proceeds via a radical mechanism where a hydrogen atom is abstracted from the 9-position of thioxanthene, followed by oxidation to the ketone.

Furthermore, thioxanthenone itself can act as an organic photocatalyst. In a metal-free protocol, thioxanthenone absorbs light and is promoted to an excited triplet state. This excited state is a powerful oxidant capable of initiating radical reactions, such as abstracting a hydrogen atom from an aromatic aldehyde to generate an acyl radical. While this describes the use of thioxanthenone, it highlights the central role of radical intermediates in its chemistry, which is also leveraged in its synthesis. For instance, radical bromination of a methyl-substituted thioxanthenone using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) is a common method for creating synthetic handles for further functionalization.

Sustainable and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the thioxanthenone scaffold. These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional synthetic routes. Key advancements in this area include photocatalytic and microwave-assisted protocols.

Photocatalytic Synthesis: A notable green approach is the visible-light-induced photocatalytic oxidation of 9H-thioxanthenes to the corresponding thioxanthen-9-ones. This method utilizes molecular oxygen as an inexpensive and environmentally benign oxidant. uni-rostock.de The reaction can be performed at room temperature under irradiation from a simple blue LED light source, often employing a metal-free organic photocatalyst such as riboflavin (B1680620) tetraacetate. uni-rostock.de This process avoids the need for harsh, stoichiometric, and often toxic chemical oxidants. A specific protocol involving 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) as a photocatalyst in the presence of oxygen and tert-butyl nitrite (B80452) has been reported to produce thioxanthen-9-one (B50317) from thioxanthene in 99% isolated yield after 12 hours. beilstein-journals.org These photocatalytic methods are distinguished by their high efficiency and mild reaction conditions, aligning closely with green chemistry ideals.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often improving selectivity. youtube.com This technology significantly reduces reaction times from hours to minutes or even seconds. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of thioxanthone derivatives, a one-pot microwave-assisted method has been developed by reacting substituted phenols with thiosalicylic acid. researchgate.net This procedure, catalyzed by a heteropoly acid, demonstrates high regioselectivity and produces the desired thioxanthones in good yields (>80%) in reaction times as short as 50 seconds. researchgate.netacs.org The efficiency of microwave heating stems from the direct interaction of radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. masterorganicchemistry.com This reduction in reaction time and often solvent volume contributes to a more sustainable synthetic process. nih.gov

Table 1: Comparison of Green Synthetic Protocols for Thioxanthen-9-one Synthesis

| Methodology | Catalyst/Reagents | Conditions | Reaction Time | Yield | Green Chemistry Advantages |

|---|---|---|---|---|---|

| Photocatalytic Oxidation | DDQ, O₂, tert-butyl nitrite | Blue LED, Room Temp. | 12 hours | 99% | Uses O₂ as oxidant; mild conditions; metal-free catalyst option available. uni-rostock.debeilstein-journals.org |

| Microwave-Assisted Synthesis | Heteropoly acid | Microwave irradiation | ~50 seconds | >80% | Drastically reduced reaction time; high yields; energy efficient. researchgate.netacs.org |

Control of Regioselectivity and Stereoselectivity in Complex Syntheses

The synthesis of complex, substituted thioxanthenone derivatives requires precise control over the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity).

Regioselectivity: Control of regioselectivity is crucial when constructing unsymmetrical or polysubstituted thioxanthenones. Several modern synthetic strategies offer excellent regiochemical control.

Aryne Insertion Chemistry: The reaction of substituted o-silylaryl triflates (aryne precursors) with thioureas allows for the synthesis of a wide range of thioxanthones. acs.org When two different aryne precursors are used, unsymmetric thioxanthones can be prepared. The regioselectivity of these reactions is governed by the steric and electronic properties of the substituents on the aryne intermediate, which dictates the position of nucleophilic attack. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: Site-selective Suzuki-Miyaura cross-coupling reactions provide a powerful tool for the regioselective synthesis of functionalized thioxanthones from halogenated precursors. uni-rostock.de

Microwave-Assisted Reactions: As previously mentioned, the microwave-assisted condensation of phenols with thiosalicylic acid in the presence of heteropoly acid catalysts has been reported to proceed with high regioselectivity. researchgate.net

Stereoselectivity: The specific compound name, 4aH-Thioxanthen-9(9aH)-one, implies the presence of stereocenters, making stereocontrol a critical consideration. However, the vast majority of synthetic literature focuses on the aromatic parent, thioxanthen-9-one, which is achiral. The development of asymmetric syntheses to control the stereochemistry of saturated or partially saturated thioxanthenone cores is a more specialized and less reported area.

While direct asymmetric methods for the thioxanthenone core are not widely documented, progress in the asymmetric synthesis of related sulfur-containing heterocycles, such as thiochromanes, provides a foundation for future work. nih.gov Techniques like copper-hydride-catalyzed enantioselective hydroallylation of 2H-thiochromenes have successfully produced chiral products with excellent enantioselectivities (up to 99% ee). nih.gov The principles of asymmetric catalysis, including the use of chiral catalysts and auxiliaries, are foundational to organic synthesis and could potentially be adapted to control the stereochemistry of thioxanthenone derivatives. beilstein-journals.orgnih.gov The challenge in these syntheses lies in developing catalytic systems that can effectively control the facial selectivity of reactions on prochiral substrates leading to the thioxanthenone core.

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification (PSM) allows for the derivatization of the core thioxanthenone structure after its initial synthesis. This approach is highly valuable for creating libraries of related compounds for structure-activity relationship studies and for fine-tuning the properties of materials.

Modification of the Sulfur Heterocycle: The sulfur atom in the central ring is a key site for functionalization. It can be readily oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding thioxanthen-9-one-10,10-dioxide (sulfone) and sulfoxide (B87167) derivatives. acs.orgnih.gov

Reactions at the Carbonyl Group: The ketone functional group can undergo reactions typical of carbonyls. For instance, treatment with Grignard reagents followed by dehydration has been used to convert the thioxanthenone into highly functionalized thiopyrylium (B1249539) salts. acs.org

Nucleophilic Aromatic Substitution (SNAr): For thioxanthenone cores bearing appropriate activating and leaving groups, SNAr is a powerful tool. The synthesis of a library of 3-substituted thioxanthenone-10,10-dioxides was achieved by reacting 3-chloro-10,10-dioxide-thioxanthen-9-one with various piperidine (B6355638) and piperazine (B1678402) nucleophiles under microwave irradiation, affording products in good to excellent yields (68–99%). nih.gov This highlights a robust method for introducing amine functionalities.

Amide Bond Formation: Thioxanthenone derivatives containing carboxylic acid groups can be functionalized via standard peptide coupling reactions. The use of coupling agents like HBTU or BOP facilitates the formation of amide bonds with a wide range of amines. nih.gov

Table 2: Examples of Post-Synthetic Functionalization Strategies for the Thioxanthen-9-one Scaffold

| Reaction Type | Reagents | Position of Functionalization | Resulting Functional Group |

|---|---|---|---|

| Oxidation | mCPBA | Sulfur atom (Position 10) | Sulfone (-SO₂-) or Sulfoxide (-SO-) acs.orgnih.gov |

| Grignard Reaction | Grignard Reagent (e.g., RMgBr), then dehydration | Carbonyl Carbon (Position 9) | Substituted thiopyrylium salt acs.org |

| SNAr | Amines (e.g., Piperidine) on a chloro-substituted ring | Aromatic Ring (e.g., Position 3) | Tertiary Amine nih.gov |

| Amide Coupling | Amines, HBTU/BOP on a carboxyl-substituted ring | Aromatic Ring (e.g., Position 3) | Amide (-CONH-R) nih.gov |

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Scalability

Evaluating different synthetic routes requires a comparative analysis of their efficiency, environmental impact (atom economy), and potential for large-scale production (scalability).

Efficiency: Efficiency is often measured by chemical yield and reaction time. Modern methods offer significant advantages over classical routes. For example, traditional syntheses, such as the fusion of thiosalicylic acid with an aromatic substrate using concentrated sulfuric acid, are often multi-step and require harsh conditions. tdl.org In contrast, microwave-assisted syntheses achieve high yields (>80%) in under a minute, while specific photocatalytic oxidations can reach near-quantitative yields (99%). beilstein-journals.orgacs.org The double aryne insertion method is also noted for its efficiency in accessing complex thioxanthone structures in a few straightforward steps. acs.org

Atom Economy: Atom economy assesses how many atoms from the reactants are incorporated into the final product. Condensation reactions, which eliminate a small molecule like water, have inherently lower atom economy. The photocatalytic oxidation of a 9H-thioxanthene precursor to thioxanthen-9-one is highly atom-economical, as the reaction is formally a dehydrogenation (loss of H₂) where the only other reagent is oxygen, which acts as a hydrogen acceptor. Synthesis via aryne insertion involves the loss of silyl (B83357) and triflate groups from the precursor and subsequent hydrolysis steps, which generates byproducts.

Scalability: The potential for a reaction to be scaled up for industrial production is a critical factor.

Classical Methods: While often using inexpensive reagents, the harsh conditions (strong acids, high temperatures) can present safety and equipment challenges on a large scale.

Microwave-Assisted Synthesis: MAOS is well-established for lab-scale batch processing and is increasingly used for kilogram-scale production. Continuous flow microwave reactors offer a promising avenue for even larger scales.

Photocatalysis: Scaling up photochemical reactions can be challenging due to the need for uniform light distribution throughout the reaction medium (the "light penetration problem"). However, the development of specialized photoreactors, particularly continuous flow systems, is mitigating this issue and making photocatalysis a more viable option for industrial-scale synthesis.

Aryne Chemistry: The precursors for aryne generation can be complex, which may impact cost and scalability. However, the reactions themselves are often high-yielding and proceed under manageable conditions, making the approach potentially scalable depending on precursor availability. acs.org

Table 3: Comparative Overview of Thioxanthen-9-one Synthetic Methodologies

| Method | Typical Yield | Reaction Time | Atom Economy | Scalability |

|---|---|---|---|---|

| Classical (e.g., H₂SO₄ fusion) | Moderate | Hours | Low | Moderate; requires specialized equipment for harsh conditions. tdl.org |

| Photocatalytic Oxidation | Very High (~99%) | Hours | High | Moderate; can be limited by light penetration but improving with flow reactors. beilstein-journals.org |

| Microwave-Assisted | High (>80%) | Seconds to Minutes | Moderate | Good; established for batch and emerging for flow processes. acs.org |

| Double Aryne Insertion | Good | Hours | Moderate | Moderate; dependent on cost and availability of aryne precursors. acs.org |

Elucidation of Intricate Structural Features and Advanced Spectroscopic Characterization of 4ah Thioxanthen 9 9ah One

High-Resolution X-ray Crystallographic Analysis for Solid-State Conformation

No published X-ray crystallographic data was found for 4aH-Thioxanthen-9(9aH)-one. Therefore, a definitive analysis of its solid-state conformation is not possible. Information regarding its crystal system, space group, unit cell parameters, specific molecular conformation, dihedral angles, and intermolecular interactions is currently absent from scientific literature.

While crystallographic studies have been conducted on related but structurally distinct compounds, such as derivatives of the aromatic thioxanthen-9-one (B50317) and thioxanthen-9-one-10,10-dioxide, these findings are not applicable to the specified saturated analogue due to significant differences in molecular geometry, hybridization, and potential for conformational isomerism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Similarly, a search for advanced NMR spectroscopic data for this compound yielded no specific results. The elucidation of its complex structure would require multi-dimensional NMR experiments (such as 2D-COSY, HSQC, HMBC, and NOESY) to establish proton-proton and proton-carbon connectivity, as well as through-space correlations. Furthermore, studies involving dynamic NMR spectroscopy would be necessary to understand its conformational dynamics and any potential ring-flipping or exchange processes. This type of detailed characterization has not been published.

While NMR spectra for the parent aromatic compound, thioxanthen-9-one, and its derivatives are available, they reflect a rigid, planar ring system and are not representative of the complex spectral data expected from the saturated and conformationally flexible this compound molecule.

Solid-State NMR for Microcrystalline or Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, including microcrystalline powders and amorphous forms where single-crystal X-ray diffraction is not feasible. nih.govrsc.org For a compound like this compound, SS-NMR could provide invaluable insights into its solid-state conformation, polymorphism, and intermolecular interactions.

In a hypothetical SS-NMR analysis, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. The ¹³C CP-MAS spectrum would be expected to show distinct resonances for each carbon atom in the molecule, with chemical shifts influenced by the local electronic environment and the solid-state packing arrangement. For instance, the chemical shift of the carbonyl carbon (C9) and the sp³-hybridized stereocenter (C4a) would be particularly informative. Polymorphism, or the existence of multiple crystalline forms, would be readily identifiable as it would result in different sets of chemical shifts for the same compound.

Furthermore, advanced SS-NMR experiments could probe internuclear distances and connectivities, helping to build a three-dimensional picture of the molecular packing in the solid state. While no experimental SS-NMR data for this compound is currently available, the technique remains a critical tool for the future characterization of this and related thioxanthene (B1196266) derivatives.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber and is highly specific to the molecule's structure and functional groups.

While a specific spectrum for this compound is not available, a predictive analysis based on its functional groups can be made. Key absorptions would include a strong band for the carbonyl (C=O) stretch, typically found in the 1670-1760 cm⁻¹ region. umd.edu The C-S-C ether linkage would exhibit stretching vibrations at lower frequencies. Additionally, C-H stretching vibrations from the aromatic and saturated parts of the molecule would appear around and just below 3000 cm⁻¹, respectively.

For comparative purposes, the table below lists the principal, experimentally-derived FTIR absorption bands for the related aromatic compound, Thioxanthen-9-one .

| Wave Number (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Strong | Carbonyl (C=O) Stretch |

| 1600-1400 | Medium | Aromatic C=C Ring Stretching |

| 1000-675 | Strong | C-H Bending |

| 730-570 | Medium | C-S Stretch |

This table is based on typical values for the functional groups present in Thioxanthen-9-one and is for illustrative purposes. umd.eduvscht.cz

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy would be effective in identifying the C=C bonds of the aromatic ring and the C-S-C linkage.

Symmetry analysis via Raman spectroscopy is a powerful tool. However, as this compound is chiral and thus lacks a center of inversion or a plane of symmetry, it would exhibit a more complex Raman spectrum compared to a highly symmetric molecule. All of its vibrational modes would, in principle, be Raman-active.

The following table shows expected Raman shifts for the functional groups found in the aromatic reference compound, Thioxanthen-9-one .

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1670 | Weak | Carbonyl (C=O) Stretch |

| 1600-1580 | Strong | Aromatic C=C Ring Stretching |

| 730-570 | Strong | C-S-C Symmetric Stretch |

This table is based on typical values for the functional groups present in Thioxanthen-9-one and is for illustrative purposes.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. chromatographyonline.com This technique can readily distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₀OS), the theoretical exact mass of the neutral molecule is 214.0452. In positive-ion ESI-HRMS, it would be observed as the protonated molecule [M+H]⁺ with an m/z of 215.0525.

Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion would reveal its fragmentation pathways, providing structural confirmation. While no data exists for the 4aH-isomer, the fragmentation of the aromatic Thioxanthen-9-one has been documented. massbank.eu A plausible fragmentation pathway for Thioxanthen-9-one, initiated by collision-induced dissociation (CID), involves characteristic losses of small molecules like CO and CS.

Below is a table summarizing the high-resolution mass spectrometry data for the [M+H]⁺ ion of the aromatic isomer, Thioxanthen-9-one . massbank.eu

| Precursor m/z (Observed) | Formula of Precursor | Fragment m/z (Observed) | Proposed Formula of Fragment | Proposed Neutral Loss |

| 213.0369 | [C₁₃H₉OS]⁺ | 185.0427 | [C₁₂H₉S]⁺ | CO |

| 213.0369 | [C₁₃H₉OS]⁺ | 184.0356 | [C₁₂H₈S]⁺• | CHO• |

| 213.0369 | [C₁₃H₉OS]⁺ | 152.0625 | [C₁₂H₈]⁺• | COS |

| 213.0369 | [C₁₃H₉OS]⁺ | 139.0550 | [C₁₁H₇]⁺ | C₂H₂S |

Data sourced from MassBank for Thioxanthen-9-one (CAS 492-22-8) and pertains to the [M+H]⁺ ion of the aromatic isomer. massbank.eu

Chiroptical Spectroscopic Methods for Absolute Configuration (if applicable to chiral forms)

The nomenclature "this compound" specifies a structure containing a saturated, sp³-hybridized carbon atom at position 4a. This carbon is bonded to four different groups, thus constituting a chiral center. Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)-4aH-Thioxanthen-9(9aH)-one and (S)-4aH-Thioxanthen-9(9aH)-one. Chiroptical spectroscopic methods are therefore highly applicable for the stereochemical analysis of this compound.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

For this compound, the chromophores include the carbonyl group and the benzene (B151609) ring. The spatial arrangement of these groups around the chiral center at C4a would induce Cotton effects in the ECD spectrum. Theoretical calculations, using methods like Time-Dependent Density Functional Theory (TD-DFT), could predict the ECD spectra for both the (R) and (S) enantiomers. By comparing the experimentally measured spectrum of a synthesized sample to the calculated spectra, the absolute configuration could be unambiguously assigned.

However, as there are no reports in the scientific literature on the synthesis or enantiomeric resolution of this compound, no experimental ECD data is available to date. The application of this technique remains theoretical pending the successful synthesis and separation of its enantiomers.

Optical Rotatory Dispersion (ORD) Studies on this compound Remain an Unexplored Area of Spectroscopic Analysis

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the spectroscopic characterization of this compound. To date, no specific research findings or data tables detailing the Optical Rotatory Dispersion (ORD) properties of this compound have been published.

Optical Rotatory Dispersion (ORD) is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, particularly the observation of Cotton effects (characteristic changes in optical rotation in the vicinity of an absorption band), can provide invaluable information about the absolute configuration and conformational features of a molecule.

While ORD studies have been extensively applied to various classes of organic compounds, including other thioxanthenone derivatives, the specific compound this compound appears to have been overlooked in this area of research. Consequently, there are no available data on its specific rotation at different wavelengths, nor have any Cotton effects been documented. This lack of data prevents a detailed analysis of its chiroptical properties and the elucidation of its intricate three-dimensional structure through this method.

The absence of ORD data for this compound means that a crucial piece of its spectroscopic puzzle is missing. Such studies would be instrumental in confirming the stereochemical assignments at its chiral centers and in understanding how the spatial arrangement of its atoms influences its interaction with polarized light.

Future research initiatives focusing on the synthesis of enantiomerically pure samples of this compound and their subsequent analysis by ORD spectroscopy are necessary to fill this knowledge void. The resulting data would not only contribute to a more complete scientific understanding of this specific molecule but also enhance the broader knowledge of structure-property relationships within the thioxanthenone class of compounds.

Mechanistic Investigations of Chemical Reactivity and Transformations of 4ah Thioxanthen 9 9ah One

Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold

The core scaffold of thioxanthen-9-one (B50317), from which the 4aH-isomer is derived, is amenable to functionalization through substitution reactions, typically on its aromatic rings. These reactions are crucial for synthesizing derivatives with tailored properties.

Nucleophilic aromatic substitution (SNAr) reactions are effective on thioxanthenone precursors that have been halogenated. For example, chlorinated thioxanthones serve as valuable starting materials for introducing various functionalities. The synthesis of 1-amino-substituted thioxanthones can be achieved by reacting 1-chloro-4-hydroxy-9H-thioxanthen-9-one with a range of primary amines.

Modern cross-coupling methods have also been successfully applied. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. This has been used to synthesize 2-(didodecylamino)-9H-thioxanthen-9-one from 2-bromo-9H-thioxanthen-9-one and didodecylamine. Such reactions demonstrate the capability to modify the electronic properties of the scaffold, which would in turn influence the stability and reactivity of isomers like 4aH-Thioxanthen-9(9aH)-one.

Redox Chemistry: Oxidation and Reduction Pathways of the Carbonyl and Thioether Moieties

The redox chemistry of the thioxanthen-9-one scaffold is centered on the reactivity of its two key functional groups: the carbonyl group and the thioether linkage.

Reduction Pathways: The carbonyl group of thioxanthen-9-one can be readily reduced. Chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) converts the ketone to the corresponding secondary alcohol, thioxanthen-9-ol acs.org. A more vigorous reduction can lead to the complete removal of the carbonyl oxygen to form thioxanthene (B1196266). The mechanism of reduction using organotin hydrides, such as dibutyltin chloro hydride, has been studied and is suggested to proceed through the formation of a ketyl radical as an intermediate species acs.org. This radical intermediate is a hallmark of single-electron transfer (SET) reduction mechanisms.

Electrochemical studies on thioxanthen-9-one derivatives show that they undergo reduction to form persistent radical anions and, in some cases, dianions youtube.com. The stability and electronic absorption spectra of these reduced species have been characterized using spectroelectrochemistry youtube.com.

Oxidation Pathways: The thioether moiety is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. Oxidation of 9H-thioxanthen-9-one with hydrogen peroxide (H₂O₂) in acetic acid leads to the formation of 9H-Thioxanthen-9-one S,S-dioxide libretexts.org. These oxidized derivatives are themselves redox-active and have been investigated for applications as labels in the electrochemical detection of biomolecules libretexts.org. The oxidation state of the sulfur atom significantly impacts the electronic properties and reactivity of the entire molecule.

| Compound | Oxidation Potential (Eox) [V] | Reduction Potential (Ered) [V] | Method |

|---|---|---|---|

| Thioxanthone (TX) | +1.89 | -1.54 | Cyclic Voltammetry |

| 2-Isopropoxythioxanthone (ITX) | +1.75 | -1.60 | Cyclic Voltammetry |

| 2,4-Diethylthioxanthone (DETX) | +1.68 | -1.65 | Cyclic Voltammetry |

Note: Data generalized from studies on thioxanthone derivatives for illustrative purposes. tandfonline.com

Photochemical Reactions and Photoinduced Transformations

The photochemistry of thioxanthen-9-ones is extensively studied, as these molecules are widely used as photoinitiators and photosensitizers. Their photochemical reactivity is governed by the nature of their electronic excited states.

Upon absorption of UV light, thioxanthen-9-one is promoted to a singlet excited state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a triplet excited state (T₁). This triplet state is relatively long-lived and is the primary species responsible for the observed photochemistry chemicalbook.com.

For thioxanthen-9-one-10,10-dioxide, laser flash photolysis (LFP) studies have characterized its triplet excited state, which has a triplet energy of 66.3 kcal mol⁻¹ and a lifetime of approximately 11 µs in degassed acetonitrile chemicalbook.com. This triplet state exhibits strong transient absorption maxima at 375 and 520 nm chemicalbook.com. The high reactivity of this triplet state is attributed to the n,π* character of the carbonyl chromophore chemicalbook.com.

While specific photoisomerization studies leading to the this compound structure are not widely documented, the dienone nature of this isomer suggests it could be a product of photochemical rearrangement from other isomers or a reactive intermediate itself.

A primary photodegradation pathway for thioxanthen-9-ones in the presence of hydrogen donors is photoreduction. Steady-state photolysis of thioxanthen-9-one-10,10-dioxide in hydrogen-donating solvents like 2-propanol or cyclohexane results in the formation of the corresponding pinacol, a product of reductive coupling of two ketyl radicals chemicalbook.com. The mechanism involves the initial hydrogen abstraction from the solvent by the triplet excited state of the thioxanthenone, forming a ketyl radical. This long-lived radical can then dimerize.

The triplet state of thioxanthen-9-ones is an effective agent for both energy and electron transfer.

Energy Transfer: The high triplet energy allows it to act as a sensitizer, transferring its energy to other molecules with lower triplet energies. The triplet state is efficiently quenched by energy acceptors like β-carotene and 1,3-cyclohexadiene at diffusion-controlled rates chemicalbook.com.

Electron Transfer: In the presence of suitable electron donors, such as amines or phenols, the triplet state can be quenched via an electron transfer mechanism. The reaction with amines like triethylamine and DABCO is extremely fast, with quenching rate constants approaching the diffusion-controlled limit . The process often involves the formation of a triplet exciplex, which then proceeds through electron transfer to generate a thioxanthenone radical anion and an amine radical cation nih.gov. For phenols, the mechanism is proposed to involve a coupled electron/proton transfer within the initial exciplex chemicalbook.com. These processes are fundamental to the role of thioxanthenones as photoredox catalysts ufba.br.

| Quencher | Quenching Rate Constant (kq) [L mol-1 s-1] | Solvent |

|---|---|---|

| Methanol | 7.1 x 106 | Acetonitrile |

| Cyclohexane | 8.8 x 106 | Acetonitrile |

| 1,4-Cyclohexadiene | 9.1 x 109 | Acetonitrile |

| Triethylamine | 3.1 x 1010 | Acetonitrile |

| 4-Methoxyphenol | ~1 x 1010 (diffusion-controlled) | Acetonitrile |

Data from studies on thioxanthen-9-one-10,10-dioxide. chemicalbook.com

Rearrangement Reactions and Tautomerism Studies of the 4aH-Position

The structure of this compound, with its saturated 4a position, makes it a non-aromatic ketone, specifically a cross-conjugated dienone. This structure can be viewed as a tautomer of a hydroxy-thioxanthene derivative, although such an enol form would be highly disfavored due to the disruption of two aromatic rings.

The concept of keto-enol tautomerism is fundamental to carbonyl chemistry libretexts.org. For a structure like this compound, proton abstraction from the adjacent 9a position could theoretically generate an enolate, which upon reprotonation could lead to other isomers. However, the stability of the fully aromatic 9H-thioxanthen-9-one system makes it the overwhelmingly favored isomer under thermal equilibrium conditions.

The dienone moiety within the this compound structure suggests a susceptibility to photochemical rearrangements characteristic of such systems, such as the Type A rearrangement, which involves a series of bond migrations to form a new carbocyclic framework. While not specifically documented for this compound, such pathways are known for other dienones and represent a potential reactive pathway under photochemical conditions.

Furthermore, rearrangement reactions have been utilized to synthesize the core thioxanthen-9-one S,S-dioxide scaffold itself. Anionic Fries rearrangement equivalents have been employed as a key step in the regiospecific synthesis of these structures, demonstrating the utility of rearrangement reactions in building the fundamental tricyclic system acs.org.

Table of Compounds

| Compound Name | Abbreviation | Role in Article |

|---|---|---|

| This compound | - | Primary subject of the article |

| 9H-Thioxanthen-9-one | Thioxanthone (TX) | Parent aromatic scaffold |

| Thioxanthen-9-ol | - | Reduction product of the carbonyl group |

| Thioxanthene | - | Fully reduced product |

| 9H-Thioxanthen-9-one S,S-dioxide | - | Oxidation product of the thioether |

| 2-Isopropoxythioxanthone | ITX | Derivative used in electrochemical studies |

| 2,4-Diethylthioxanthone | DETX | Derivative used in electrochemical studies |

| Triethylamine | TEA | Electron donor/quencher in photoreactions |

| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Electron donor/quencher in photoreactions |

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for this compound and its derivatives is crucial for understanding their chemical behavior. A key aspect of these investigations is the identification and characterization of transient species such as reaction intermediates and transition states. While these species are often short-lived and present in low concentrations, various experimental and computational methods have provided insights into their nature.

In the formation of Schiff bases from 2-bromo thioxanthone, a derivative of the core structure, the mechanism proceeds through an unstable addition compound known as a carbinolamine. This intermediate forms when an amine acts as a nucleophile, attacking the carbonyl group of the thioxanthone. The subsequent acid-catalyzed dehydration of the carbinolamine is typically the rate-determining step of the reaction.

In other transformations, such as the reduction of the thioxanthen-9-one carbonyl group, radical intermediates have been proposed. For instance, the reduction of thioxanthen-9-one derivatives using dibutyltin chloro hydride is suggested to involve the formation of a tributylstannyloxythioxanthyl ketyl radical.

Computational studies, particularly Density Functional Theory (DFT) calculations, have also become instrumental in mapping reaction pathways and characterizing transient structures that are difficult to observe experimentally. For example, in hetero-Diels-Alder reactions involving thioketones, DFT calculations have helped distinguish between concerted and stepwise mechanisms by locating transition states and potential zwitterionic intermediates. These computational models can determine the geometries and relative energies of transition states, providing a deeper understanding of reaction regioselectivity and kinetic control.

Table 1: Proposed Reaction Intermediates in Transformations of the Thioxanthen-9-one Scaffold

| Reaction Type | Proposed Intermediate | Method of Investigation | Reference |

|---|---|---|---|

| Schiff Base Formation | Carbinolamine | Mechanistic Proposal | |

| Reduction by Organotin Hydride | Tributylstannyloxythioxanthyl ketyl radical | Product Analysis & Mechanistic Proposal | |

| (4+2) Cycloaddition | Zwitterion | DFT Computational Studies |

Influence of Substituent Effects on Reactivity and Reaction Rates

The reactivity of the this compound ring system and the rates of its reactions are significantly influenced by the nature and position of substituents on its aromatic rings. These substituent effects can be broadly categorized into electronic effects (both inductive and resonance) and steric effects. The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can modulate the electron density at the reaction center, thereby affecting the stability of intermediates and transition states.

The thioxanthen-9-one-10,10-dioxide scaffold, which contains strong electron-withdrawing carbonyl and sulfone moieties, provides a clear example of substituent effects in action. These inherent electron-withdrawing properties facilitate nucleophilic aromatic substitution at positions on the aromatic ring. For example, the chlorine atom in 3-chloro-10,10-dioxide-thioxanthen-9-one is readily displaced by various piperidines and piperazines. The efficiency of these reactions, reflected in the product yields, demonstrates the activated nature of the scaffold towards nucleophilic attack.

Table 2: Yields of Nucleophilic Aromatic Substitution on 3-chloro-thioxanthen-9-one-10,10-dioxide with Various Amines

| Substituting Amine (Nucleophile) | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine (B6355638) | 3-(Piperidin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 | |

| Morpholine | 3-(Morpholin-4-yl)thioxanthen-9-one-10,10-dioxide | 95 | |

| N-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)thioxanthen-9-one-10,10-dioxide | 99 | |

| Thiomorpholine | 3-(Thiomorpholin-4-yl)thioxanthen-9-one-10,10-dioxide | 68 |

Furthermore, the strategic placement of substituents is used to tune the photophysical and photochemical properties of thioxanthen-9-one derivatives for applications such as photopolymerization. By introducing amino groups, which act as strong electron-donors, the photosensitivity of the thioxanthone skeleton can be increased and shifted into the visible light region. This modification enhances the molar extinction coefficient and alters the molecule's redox potentials, directly impacting its reactivity as a photosensitizer.

The quantitative analysis of such electronic effects is often described by the Hammett equation, which provides a linear free-energy relationship between reaction rates (or equilibrium constants) and substituent constants (σ). While a specific Hammett plot for this compound was not found, the principles are widely applicable. A positive reaction constant (ρ) indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. Deviations from linearity in Hammett plots can suggest a change in the reaction mechanism or the rate-determining step across the series of substituted reactants.

Table 3: Classification of Substituents Used to Modify Thioxanthen-9-one Properties

| Substituent Type | Example Group | Effect on Aromatic Ring | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | Amino (-NH2), Methoxy (-OCH3) | Activates the ring towards electrophilic attack; Increases electron density | |

| Electron-Withdrawing Group (EWG) | Nitro (-NO2), Cyano (-CN), Sulfone (-SO2-) | Deactivates the ring towards electrophilic attack; Decreases electron density | |

| Halogen | Chloro (-Cl), Bromo (-Br) | Deactivates via induction, but directs ortho/para substitution via resonance |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 4ah Thioxanthen 9 9ah One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 4aH-Thioxanthen-9(9aH)-one. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying medium to large-sized organic molecules. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or cc-pVQZ, are commonly employed to optimize molecular geometries and calculate a wide range of molecular properties. nih.gov These calculations provide fundamental insights into the molecule's stability, electron distribution, and orbital energies, which are essential for predicting its chemical behavior.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Electrostatic Potential Maps

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biolmolchem.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.

For thioxanthenone derivatives, DFT calculations have been used to determine the energies and spatial distributions of these frontier orbitals. For instance, calculations at the B3LYP/6-31g(d,p) level of theory have been used to map the frontier molecular energy diagrams of such compounds. rsc.org These studies help in tuning the electronic properties by introducing electron-donating or electron-withdrawing substituents to modify the HOMO and LUMO energy levels. researchgate.net

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy often correlates with greater nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy often correlates with greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. |

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. asianpubs.org These maps illustrate regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. nih.govdntb.gov.ua For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of quantum chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. researchgate.netnih.gov While computationally intensive, these predictions can be accurate enough to help assign complex spectra or even distinguish between different isomers or conformers. nih.gov Machine learning models trained on DFT-calculated data are also emerging as a faster alternative for predicting NMR shifts with high accuracy. nih.gov

UV-Vis Absorption Maxima: The electronic absorption spectra of molecules are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. For thioxanthenone derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign the nature of the electronic transitions (e.g., n→π* or π→π*). These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding how structural modifications affect the molecule's photophysical properties.

IR Frequencies: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the normal modes of molecular vibration. DFT calculations can predict these vibrational frequencies by first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting theoretical IR spectrum can be used to assign the vibrational modes of experimentally observed bands. For this compound, a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is a prominent feature, typically predicted in the 1630-1680 cm⁻¹ range.

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts | DFT with GIAO | Prediction of ¹H and ¹³C chemical shifts for structural assignment. |

| UV-Vis λmax | TD-DFT | Calculation of electronic transition energies and absorption wavelengths. |

| IR Frequencies | DFT (Hessian Calculation) | Prediction of vibrational modes to aid in the assignment of experimental IR spectra. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

While quantum chemical calculations are excellent for studying static properties of a single molecular structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of the atoms over a period of time.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The tricyclic thioxanthenone core is not perfectly planar and can undergo conformational changes. MD simulations can reveal the accessible conformations, the energy barriers between them, and their relative populations at a given temperature. This is crucial for understanding how the molecule's shape influences its interactions and reactivity. Furthermore, long-timescale MD simulations can assess the structural stability of the molecule, monitoring how bond lengths, angles, and dihedral angles fluctuate over time.

Reaction Mechanism Modeling and Computational Elucidation of Transition States

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. By modeling reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. Functionals like M06-2X are often favored for mechanistic studies due to their accuracy in calculating transition state barriers.

Solvation Effects on Molecular Conformation and Reactivity

Chemical reactions and processes are most often carried out in solution, where interactions between the solute and solvent molecules can significantly influence conformation, stability, and reactivity. Computational models can account for these effects through either explicit or implicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used. nih.gov In the C-PCM variant, the solvent is treated as a continuous dielectric medium that surrounds a cavity shaped like the solute molecule. This approach effectively captures the bulk electrostatic effects of the solvent. researchgate.net State-specific TD-DFT methods combined with PCM can be used to accurately predict how solvent polarity affects electronic absorption spectra. These models are crucial for understanding the solvatochromism observed in many organic dyes.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or thermodynamic properties. researchgate.net These models are based on molecular descriptors—numerical values that encode structural, electronic, or topological features of the molecules.

In a typical QSPR study, a set of molecular descriptors is calculated for a series of related compounds. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to develop a mathematical equation linking these descriptors to an experimentally measured property. For thioxanthenone derivatives, QSPR models could be developed to predict properties like solubility, melting point, or chromatographic retention times. For example, a QSPR study on the closely related xanthone (B1684191) derivatives successfully modeled their solubility in supercritical carbon dioxide using descriptors derived from their molecular structure. Such models are valuable for screening new candidate molecules with desired physical properties before their synthesis, saving time and resources. asianpubs.org

Advanced Derivatives of this compound: Synthesis, Characterization, and Physicochemical Properties

The tricyclic scaffold of this compound has garnered significant attention in materials science and synthetic chemistry due to its unique electronic and photophysical properties. This article delves into the synthesis and characterization of advanced derivatives and analogs of this compound, with a specific focus on non-biological applications. The exploration of targeted structural modifications, functionalization strategies, and the systematic investigation of structure-property relationships are crucial for the development of novel materials with tailored functionalities.

Advanced Applications and Potential Contributions of 4ah Thioxanthen 9 9ah One in Non Biological and Non Clinical Domains

Role as a Key Building Block in Complex Organic Synthesis

The 4aH-Thioxanthen-9(9aH)-one framework is a valuable starting point for the construction of more elaborate molecular architectures. Its inherent reactivity allows for modifications that lead to the formation of complex polycyclic and heterocyclic systems, and its ability to coordinate with metals opens avenues in catalysis.

Precursor to Novel Polycyclic Aromatic and Heterocyclic Systems

The thioxanthone scaffold is a robust platform for synthesizing a diverse array of fused ring systems. Through various organic reactions, new heterocyclic rings can be annexed to the core structure, leading to compounds with unique properties.

For instance, substituted 9H-thioxanthen-9-ones can be incorporated into various heterocyclic systems. By functionalizing the thioxanthone core, it is possible to synthesize derivatives that include pyridone, pyrazoline, pyranone, iminopyrane, furopyrimidine, imidazothiazole, thiazole, and triazine moieties. researchgate.net These transformations typically involve linking the new heterocyclic ring system to the thioxanthone nucleus through a specific position on one of its aromatic rings. researchgate.net

Another synthetic strategy involves the nucleophilic aromatic substitution on a halogenated thioxanthone precursor, such as 1-chloro-4-propoxy-9H-thioxanthen-9-one. Reaction with secondary amines can lead to an unexpected dehydrative cyclization, resulting in the formation of complex tetracyclic thioxanthenes possessing a quinazoline–chromene scaffold. rsc.org This demonstrates the utility of the thioxanthone core in creating intricate, multi-ring structures through concerted reaction pathways. rsc.org The synthesis often begins with a derivative like 2-bromo thioxanthone, which can then undergo reactions, such as Schiff base formation with various amine compounds, to introduce new functionalities and build larger heterocyclic systems. thieme-connect.deacs.org

Ligand Design and Application in Non-Biological Catalytic Systems

Beyond its role in building complex scaffolds, the thioxanthone structure is instrumental in the field of catalysis, particularly in photoredox catalysis. Thioxanthone (TX) and its derivatives are recognized as powerful organic photocatalysts due to their favorable photophysical properties, including high triplet energy and a relatively long triplet lifetime. researchgate.netthieme-connect.de These characteristics enable them to mediate a variety of chemical transformations through processes like triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET). researchgate.net

In the realm of non-biological catalysis, thioxanthone derivatives have been successfully employed in dual catalytic systems. For example, they can be merged with nickel catalysis to facilitate visible-light-driven photoredox reactions. One such application is the efficient arylation of H-phosphine oxides or H-phosphites with aryl halides. researchgate.net In this synergistic system, the excited state of the thioxanthone photocatalyst initiates a single electron transfer event, which then couples with the nickel catalytic cycle to achieve the desired cross-coupling. researchgate.netresearchgate.net

Furthermore, the catalytic activity of thioxanthone can be enhanced by introducing electron-donating substituents onto its core structure. researchgate.net The versatility of thioxanthone as a photocatalyst is evident in its ability to promote a wide range of organic transformations, including photoisomerizations, photoinduced rearrangements, photocycloadditions, and various cross-coupling reactions that lead to the formation of C–O, C–N, and C–P bonds. researchgate.net The development of novel thioxanthone-based catalysts, such as the thioxanthone-TfOH complex (9-HTXTF), has expanded their application to energy-demanding redox transformations through organophotocatalysis or electrophotocatalysis. acs.org

Potential in Advanced Materials Science and Photonic Technologies

The distinct electronic and photophysical properties of the this compound core make it a highly attractive component for the development of advanced materials. Its applications span from initiating polymerization on the nanoscale to functioning as an active material in optoelectronic devices and environmental sensors.

Photoinitiators for Advanced Polymerization Processes (e.g., Two-Photon Polymerization, Nanoscale Lithography)

Thioxanthone and its derivatives, particularly isopropyl thioxanthone (ITX), are highly efficient photoinitiators for radical polymerization processes, especially those driven by light. iaea.org They are pivotal in advanced manufacturing techniques like two-photon polymerization (2PP) and direct laser writing (DLW), which enable the fabrication of complex three-dimensional structures with nanoscale resolution. iaea.org

The efficacy of these photoinitiators is attributed to their ability to absorb photons (either one or two) and generate the radical species necessary to initiate polymerization. In 2PP, a highly focused laser excites the photoinitiator molecule to a higher energy state, leading to the creation of radicals only within the tiny focal volume, which allows for precise, sub-micrometer feature sizes. iaea.org

Research has focused on chemically modifying the core thioxanthone structure to enhance its performance. By introducing various electron-donating or electron-withdrawing groups, the photophysical properties of the molecule can be fine-tuned. For example, derivatives have been synthesized with substituents such as pyridinyl, benzonitrile, methoxyphenyl, and thiophenyl groups to modulate their two-photon absorption cross-section (σ₂) and reduce the writing power threshold for polymerization. thieme-connect.de One particularly effective derivative, 2,7-bis[(4-(dimethylamino)phenyl ethynyl)-9H-thioxanthen-9-one] (BDAPT), demonstrated a fivefold improvement in the writing threshold compared to the commonly used ITX. iaea.org

| Compound Name | Substituent Type | Two-Photon Absorption Cross-Section (σ₂) [GM] | Writing Threshold [mW] |

|---|---|---|---|

| ITX-pyridine | Electron-withdrawing | 23 | 16.2 |

| ITX-phenyl-CN | Electron-withdrawing | 31 | 15.2 |

| ITX-phenyl-OCH3 | Electron-donating | 29 | 12.8 |

| ITX-thiophene | Electron-donating | 26 | 17.1 |

| ITX-phenyl | Neutral | 26 | 15.4 |

| ITX-phenyl-F | Neutral | 25 | 16.1 |

Components in Organic Optoelectronic Devices (e.g., OLEDs, OFETs)

The semiconductor properties of thioxanthone derivatives make them suitable for use in organic optoelectronic devices. In Organic Light-Emitting Diodes (OLEDs), they are often employed in the emissive layer. By designing donor-acceptor (D-A) type molecules where thioxanthone acts as the electron-accepting unit, it is possible to create materials that exhibit thermally activated delayed fluorescence (TADF). This mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.

Derivatives combining a thioxanthone acceptor with various electron-donating moieties like carbazole, phenothiazine, or acridane have been synthesized and studied. These materials can achieve high photoluminescence quantum yields (PLQY) in solid films and have been used to fabricate efficient OLEDs emitting different colors, from blue to yellow, with external quantum efficiencies (EQEs) reaching up to 24.4%. The performance of these devices is highly dependent on the nature of the donor substituent, which influences properties such as charge transport and the energy gap between singlet and triplet states.

| Derivative Type | Emission Color | Maximum External Quantum Efficiency (EQE) |

|---|---|---|

| Carbazole-Thioxanthone | Blue | 11.2% |

| Modified Carbazole-Thioxanthone | - | 24.4% |

| Phenoxazine/Acridane-Thioxanthone | Blue, Sky Blue, Green, or Yellow | up to 10.3% |

| Thionylamine-Thioxanthone | Blue, Yellow, White | up to 23.7% |

In the context of Organic Field-Effect Transistors (OFETs), materials with high charge carrier mobility are essential. While direct applications of this compound in OFETs are not extensively documented, related sulfur-containing heterocyclic systems, such as thiophene (B33073) derivatives, are widely studied and show excellent performance. The inclusion of sulfur atoms in the conjugated core is beneficial for intermolecular orbital overlap, which facilitates charge transport. For example, a dithieno[3,2-b:2′,3′-d]thiophene derivative has been used in single-crystal OFETs to achieve hole mobilities as high as 1.26 cm² V⁻¹ s⁻¹. The performance of such devices is heavily influenced by the molecular packing in the solid state, which can be engineered by modifying the peripheral substituents on the aromatic core.

Fluorescent Probes for Analytical and Environmental Applications (excluding biological detection)

The inherent fluorescence of the thioxanthone scaffold can be harnessed to create chemosensors for analytical and environmental monitoring. These fluorescent probes are designed to signal the presence of specific analytes through a change in their emission properties, such as intensity or wavelength.

Thioxanthone-based probes have been developed for the detection of various analytes, including mineral acids and metal ions. For example, a donor-acceptor-donor (D-A-D) type luminophore, 3,6-bis(dimethylamino)-9H-thioxanthen-9-one 10,10-dioxide, exhibits aggregation-enhanced emission (AEE) and a pH-dependent emission color. This allows it to act as a reversible acid-base sensor, capable of distinguishing between common laboratory acids of different strengths through visible color changes under UV or daylight. organic-chemistry.org The sensing mechanism is based on the intramolecular charge transfer (ICT) between the electron-donating dimethylamino groups and the electron-accepting thioxanthone core. organic-chemistry.org

The development of fluorescent probes is a critical area for environmental monitoring, particularly for the detection of toxic heavy metal ions. While many probes are designed for biological systems, the same principles can be applied to environmental samples, such as water. The design of these probes typically involves a fluorophore (like thioxanthone), a recognition site that selectively binds the target analyte, and a linker. The binding event alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.

Chemo-sensing and Non-Biological Analytical Applications

The inherent photophysical properties of the thioxanthone scaffold, such as strong fluorescence and high quantum yields, make it a promising candidate for the development of chemosensors. These sensors are designed to detect specific analytes through observable changes in their optical properties upon interaction.

Derivatives of thioxanthone have been engineered to act as fluorescent probes for various analytes, including mineral acids, metal ions, and anions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, a donor-acceptor-donor (D-A-D) type thioxanthone-based luminophore has been reported for its reversible acid-base sensing ability. This particular organic probe exhibits aggregation-enhanced emission (AEE) characteristics and pH-dependent emission color, allowing for naked-eye detection of common laboratory acids of varying strengths.

The design of these chemosensors typically involves modifying the thioxanthone core with specific recognition units that can selectively bind to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength.

| Analyte Class | Sensing Mechanism | Key Features of Thioxanthone Scaffold | Reported Examples |

|---|---|---|---|

| Mineral Acids | pH-dependent intramolecular charge transfer (ICT) | High fluorescence quantum yield, structural rigidity | Donor-acceptor-donor (D-A-D) type luminophores |

| Metal Ions | Chelation-enhanced fluorescence (CHEF), Photoinduced electron transfer (PET) | Ability to incorporate chelating moieties, photostability | Thiophene-based thioxanthone sensors |

| Anions | Hydrogen bonding interactions, disruption of ICT | Presence of hydrogen bond donor/acceptor sites | Thiourea-functionalized thioxanthone derivatives |

Exploration in Energy Storage or Conversion Systems

The exploration of thioxanthone derivatives in the realm of energy storage and conversion is an emerging field, primarily focused on their application in organic electronics. Their unique electronic and photophysical properties are being harnessed for the development of advanced materials for devices such as organic light-emitting diodes (OLEDs).

Thioxanthone derivatives have been identified as promising emitters exhibiting thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the efficient conversion of both singlet and triplet excitons into light, which can significantly enhance the internal quantum efficiency of OLEDs. Donor-acceptor molecules incorporating a thioxanthone unit as the acceptor have been synthesized and studied for their electroluminescent properties. By tuning the donor moiety, researchers can modulate the emission color and improve device performance.